molecular formula C14H12Cl3NO B5806972 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline

4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline

Cat. No. B5806972
M. Wt: 316.6 g/mol
InChI Key: JYHARKHZGPERLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline, also known as CDMQ, is a chemical compound that has recently gained attention in the field of scientific research. This compound is a quinoline derivative and has been found to have potential applications in various areas of research.

Mechanism of Action

The mechanism of action of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes that are involved in the inflammatory response. This compound has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline in lab experiments is that it has been found to be relatively safe and non-toxic. However, one limitation of using this compound is that it is a relatively new compound and there is still much to be learned about its properties and potential applications.

Future Directions

There are many potential future directions for research involving 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline. One area of research that has shown promise is the use of this compound in the development of new cancer treatments. Further studies are needed to fully understand the mechanism of action of this compound and to determine its potential applications in other areas of research.
In conclusion, this compound is a chemical compound that has shown potential applications in various areas of scientific research. Its mechanism of action involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Further studies are needed to fully understand the properties and potential applications of this compound.

Synthesis Methods

The synthesis of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-methyl-4-chloroquinoline with acetylene gas to produce 2-methyl-4-chloro-3-ethynylquinoline. This compound is then reacted with 3,3-dichloropropene in the presence of a palladium catalyst to produce this compound.

Scientific Research Applications

4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline has shown potential applications in various areas of scientific research. One area of research where this compound has been studied is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

4-chloro-3-(3,3-dichloroprop-2-enyl)-6-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO/c1-8-10(4-6-13(15)16)14(17)11-7-9(19-2)3-5-12(11)18-8/h3,5-7H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHARKHZGPERLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)CC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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